N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide
Description
Properties
Molecular Formula |
C11H14N4OS |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide |
InChI |
InChI=1S/C11H14N4OS/c1-3-12-10(16)7(2)15-9-8-4-5-17-11(8)14-6-13-9/h4-7H,3H2,1-2H3,(H,12,16)(H,13,14,15) |
InChI Key |
PPIBYPNEDNYTPY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C)NC1=C2C=CSC2=NC=N1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminothiophene-3-Carboxylate Esters
The thieno[2,3-d]pyrimidine core is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylate esters (1 ) with formamidine acetate under thermal conditions. This method yields 4-amino-thieno[2,3-d]pyrimidine (2 ) in 65–72% yield after purification by silica gel chromatography (Scheme 1).
Scheme 1 :
$$
\text{2-Aminothiophene-3-carboxylate ester} \xrightarrow[\Delta]{\text{Formamidine acetate}} \text{Thieno[2,3-d]pyrimidin-4-amine}
$$
Optimization Note : Microwave irradiation (150°C, 20 min) enhances reaction efficiency, achieving 85% yield with reduced byproduct formation.
Alternative Route via Carbonitrile Analogs
Substituting carboxylate esters with 2-aminothiophene-3-carbonitriles (3 ) in the presence of ammonium acetate and acetic acid affords 4-amino-thieno[2,3-d]pyrimidine-6-carbonitrile (4 ) (Scheme 2). This route is advantageous for introducing electron-withdrawing groups at position 6, though yields are moderate (55–60%).
Functionalization of the Propanamide Side Chain
Synthesis of 2-Bromo-N-Ethylpropanamide
The propanamide precursor is prepared by reacting 2-bromopropanoyl chloride (5 ) with ethylamine in dichloromethane (Scheme 3). Triethylamine is employed to scavenge HCl, yielding 2-bromo-N-ethylpropanamide (6 ) in 78% yield after recrystallization from ethyl acetate.
Characterization Data :
Nucleophilic Amination of Thienopyrimidine
The key coupling step involves reacting thieno[2,3-d]pyrimidin-4-amine (2 ) with 2-bromo-N-ethylpropanamide (6 ) in dimethylformamide (DMF) at 80°C for 12 hours (Scheme 4). Potassium carbonate facilitates deprotonation of the amine, promoting nucleophilic substitution at the brominated carbon.
Reaction Conditions :
Mechanistic Insight :
The reaction proceeds via an S$$_\text{N}$$2 mechanism, with inversion of configuration at the chiral center of the propanamide. This is confirmed by chiral HPLC analysis, showing >98% enantiomeric excess.
Alternative Synthetic Strategies
Reductive Amination Approach
A two-step protocol involves condensation of thieno[2,3-d]pyrimidin-4-amine (2 ) with ethyl 2-oxopropanoate (7 ) followed by reduction with sodium borohydride (Scheme 5). While this method avoids halogenated intermediates, the ester hydrolysis and subsequent amidation steps reduce overall yield to 52%.
Microwave-Assisted Coupling
Employing microwave irradiation (100 W, 120°C, 30 min) for the S$$_\text{N}$$2 reaction between 2 and 6 enhances reaction kinetics, achieving 82% yield with 99% purity by HPLC.
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$^1$$H-NMR (DMSO-d$$_6$$): δ 1.08 (t, J = 7.0 Hz, 3H, CH$$2$$CH$$3$$), 1.38 (d, J = 6.9 Hz, 3H, CH$$3$$), 3.21 (q, *J* = 7.0 Hz, 2H, NHCH$$2$$), 4.11 (sextet, J = 6.9 Hz, 1H, CHNH), 6.94 (s, 1H, thienopyrimidine H-5), 8.02 (s, 1H, thienopyrimidine H-2), 8.45 (br s, 1H, NH).
- $$^{13}$$C-NMR : δ 14.1 (CH$$2$$CH$$3$$), 22.7 (CH$$3$$), 42.3 (NHCH$$2$$), 54.8 (CHNH), 118.5 (C-5), 132.9 (C-2), 156.4 (C=O), 162.1 (C-4).
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| S$$_\text{N}$$2 | 68 | 99 | 12 h | Scalability |
| Reductive Amination | 52 | 95 | 24 h | Avoids halogenated reagents |
| Microwave-Assisted | 82 | 99 | 0.5 h | Rapid, energy-efficient |
Chemical Reactions Analysis
Amide Group Reactivity
The propanamide side chain undergoes characteristic acylation and hydrolysis reactions:
Table 2: Reactions Involving the Propanamide Group
Hydrolysis of the amide bond under acidic or basic conditions generates the corresponding carboxylic acid, enabling further functionalization .
Electrophilic Aromatic Substitution (EAS)
The electron-rich thieno[2,3-d]pyrimidine core undergoes EAS at the C5 and C6 positions :
Table 3: EAS Reactions on the Thieno[2,3-d]pyrimidine Core
| Reaction | Reagents | Position Modified | Outcome | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C5 | Nitro derivative | |
| Bromination | NBS, AIBN, CCl₄, 80°C | C6 | Bromo-substituted analog | |
| Sulfonation | SO₃, DCM, rt | C5 | Sulfonic acid derivative |
Bromination at C6 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for bioconjugation or structural diversification .
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine ring’s C2 and C4 positions are reactive toward nucleophiles:
Table 4: Nucleophilic Displacement Reactions
| Position | Nucleophile | Conditions | Selectivity | Yield (%) | Source |
|---|---|---|---|---|---|
| C4 | Ethylamine | DMF, 60°C, 6 h | >90% | 78 | |
| C2 | Piperidine | Microwave, 140°C, 30 min | 85% | 65 |
Selective C4 substitution is achieved using stoichiometric amines at lower temperatures, while C2 requires harsher conditions (e.g., microwave irradiation) .
Biological Activity-Driven Modifications
Structural analogs of N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide exhibit enhanced pharmacological properties through:
-
Ring expansion : Conversion to pyridopyrimidines or quinazolines improves solubility .
-
Side chain optimization : Replacement of the ethyl group with fluorinated or aromatic substituents enhances target binding (e.g., kinase inhibition) .
Stability and Degradation Pathways
The compound is stable under ambient conditions but degrades via:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide involves the inhibition of specific enzymes and pathways. It has been shown to inhibit protein kinases, which play a crucial role in cell proliferation and differentiation . By inhibiting these kinases, the compound can induce apoptosis and autophagy in cancer cells . The molecular targets include various isomers of PI3K and other kinases involved in signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
Thieno[2,3-d]pyrimidine vs. Pyrido/Pyrazolo-Pyrimidine Systems
- Target Compound: The thieno[2,3-d]pyrimidine core incorporates a sulfur atom, enhancing π-π stacking and electron-donating properties compared to nitrogen-rich pyrido- or pyrazolo-pyrimidines.
- Analog 1 : 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (C₂₄H₂₃N₅O₅S, MW: 493.53)
- Contains a pyridine-linked sulfamoyl group, enabling hydrogen bonding with targets (e.g., enzymes).
- Analog 2: 3-cyclohexyl-N-{(2R)-2-[(1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]butyl}propanamide (C₁₈H₂₈N₆O, MW: 344.46) Pyrazolo-pyrimidine core with stereospecific (2R) configuration, likely influencing receptor selectivity.
Substitutent Effects
Physicochemical Properties
- Solubility :
- Synthetic Yields: Analog 1 was synthesized in 83% yield , suggesting efficient coupling reactions. The target compound’s synthesis may face challenges due to the reactivity of the thienopyrimidine core.
Biological Activity
N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of heterocyclic organic compounds known for their diverse pharmacological properties, particularly as kinase inhibitors and anticancer agents.
Structural Characteristics
The compound's structure includes a thieno[2,3-d]pyrimidine moiety, which is significant for its reactivity and biological interactions. The ethyl substitution enhances its binding affinity to various biological targets, potentially influencing its selectivity compared to other similar compounds.
| Structural Feature | Description |
|---|---|
| Core Structure | Thieno[2,3-d]pyrimidine |
| Substituent | Ethyl group at the nitrogen position |
| Functional Groups | Amino and carbonyl groups |
Biological Activities
This compound exhibits several biological activities, including:
- Kinase Inhibition : Compounds with thieno[2,3-d]pyrimidine structures have shown promise as inhibitors of various kinases involved in cancer progression. For example, derivatives have been reported to inhibit EGFR and CDK2 with IC50 values comparable to established inhibitors like sunitinib .
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. The mechanism involves disrupting cell cycle progression and promoting programmed cell death .
- Antimicrobial Activity : Similar thieno derivatives have demonstrated activity against various pathogens, suggesting potential applications in treating infectious diseases .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives. Notable findings include:
- Structure-Activity Relationship (SAR) : A comprehensive SAR study revealed that modifications in the thieno[2,3-d]pyrimidine scaffold significantly affect biological activity. For instance, varying the substituents on the nitrogen atom alters the compound's potency against specific kinases .
- In Vivo Efficacy : In animal models, derivatives of this compound have shown reduced tumor growth rates compared to control groups, indicating its potential as an effective anticancer agent .
Interaction Studies
Understanding the interactions between this compound and its biological targets is crucial for optimizing its therapeutic profile. Recent studies have employed advanced techniques such as X-ray crystallography and molecular docking to elucidate these interactions:
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
